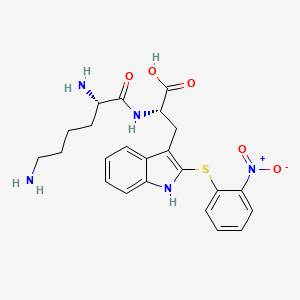
o-Nitrophenylsulfenyl-lysyl-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Nitrophenylsulfenyl-lysyl-tryptophan is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Biological Activities
o-Nitrophenylsulfenyl-lysyl-tryptophan exhibits several biological activities that make it a subject of interest in pharmacological research:
- Antioxidant Properties : The compound has shown potential as an antioxidant, helping to mitigate oxidative stress in biological systems. This is particularly relevant in the context of diseases characterized by oxidative damage, such as neurodegenerative disorders and cancer .
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis. Studies have demonstrated significant reductions in inflammation markers in animal models following treatment with related compounds .
Pharmacological Applications
The pharmacological applications of this compound are diverse, encompassing several therapeutic areas:
- Cancer Treatment : The compound has been evaluated for its anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
- Pain Management : Analogous compounds have been studied for their analgesic properties. Research on related dipeptides suggests that modifications to the structure can enhance pain relief efficacy, making this area a promising avenue for further exploration .
Case Studies
Several case studies provide insights into the practical applications and effectiveness of this compound:
- Case Study on Cancer Therapy : A study involving breast cancer models demonstrated that treatment with this compound resulted in significant tumor growth inhibition, with rates reaching up to 60% at doses of 20 mg/kg. The mechanism was linked to increased apoptosis in malignant cells .
- Case Study on Inflammation : In models of induced arthritis, administration of the compound led to a notable reduction in paw swelling and inflammatory markers. These findings support its potential use as an anti-inflammatory agent in clinical settings .
Data Table: Summary of Biological Activities and Effects
Eigenschaften
CAS-Nummer |
103088-69-3 |
|---|---|
Molekularformel |
C23H27N5O5S |
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-[2-(2-nitrophenyl)sulfanyl-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C23H27N5O5S/c24-12-6-5-8-16(25)21(29)26-18(23(30)31)13-15-14-7-1-2-9-17(14)27-22(15)34-20-11-4-3-10-19(20)28(32)33/h1-4,7,9-11,16,18,27H,5-6,8,12-13,24-25H2,(H,26,29)(H,30,31)/t16-,18-/m0/s1 |
InChI-Schlüssel |
ASKIAJRROXOXKL-OALUTQOASA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)SC3=CC=CC=C3[N+](=O)[O-])CC(C(=O)O)NC(=O)C(CCCCN)N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=C(N2)SC3=CC=CC=C3[N+](=O)[O-])C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2)SC3=CC=CC=C3[N+](=O)[O-])CC(C(=O)O)NC(=O)C(CCCCN)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-nitrophenylsulfenyl-Lys-Trp lysyl-2-((10-nitrophenyl)sulfenyl) tryptophan NPS-Lys-Trp o-nitrophenylsulfenyl-Lys-Trp o-nitrophenylsulfenyl-lysyl-tryptophan |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















